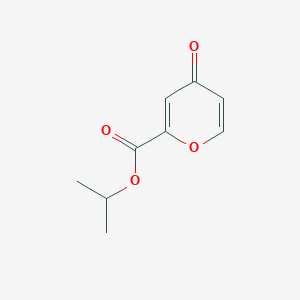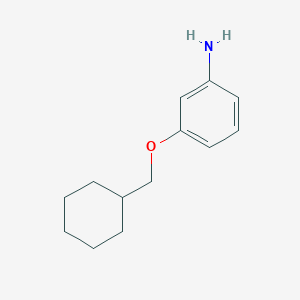
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine is a chemical compound with a unique structure that includes an ethyl-methyl-amino group, a hydroxy group, and a methyl-isonicotinamidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine typically involves multiple steps. One common method includes the reaction of 6-methyl-isonicotinic acid with ethyl-methyl-amine under controlled conditions to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is typically purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution: Various reagents, including halogens and nucleophiles, are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar structural features used in polymer synthesis.
Bis(ethylmethylamino)silane: Another compound with ethyl-methyl-amino groups used in material science.
Uniqueness
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
2-[ethyl(methyl)amino]-N'-hydroxy-6-methylpyridine-4-carboximidamide |
InChI |
InChI=1S/C10H16N4O/c1-4-14(3)9-6-8(10(11)13-15)5-7(2)12-9/h5-6,15H,4H2,1-3H3,(H2,11,13) |
InChIキー |
YRVVCANVRUBBCY-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=NC(=CC(=C1)C(=NO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)



![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)





